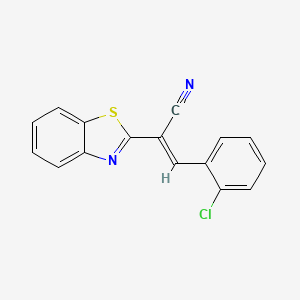

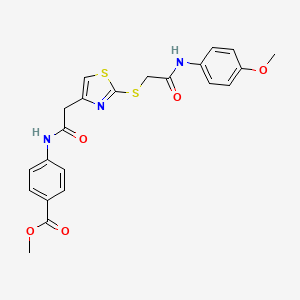

1-((2-(4-chlorophenyl)-5-methyloxazol-4-yl)methyl)-3-((tetrahydrofuran-2-yl)methyl)quinazoline-2,4(1H,3H)-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Structure Analysis

The compound is a quinazoline derivative. Quinazolines are a class of organic compounds with a bicyclic structure, which consists of two fused six-membered rings, one of which is aromatic (benzene) and the other is not (pyrimidine). The presence of the tetrahydrofuran group (a five-membered ring containing oxygen) and the oxazole group (a five-membered ring containing nitrogen and oxygen) could potentially influence the compound’s reactivity and biological activity1.Chemical Reactions Analysis

As a quinazoline derivative, this compound might undergo reactions typical for this class of compounds. These could include electrophilic substitution at the aromatic ring, nucleophilic substitution at the non-aromatic ring, or reactions at the functional groups attached to the rings1.Mechanism of Action, Physical and Chemical Properties Analysis, Safety and Hazards, Future Directions

Unfortunately, without specific studies or data on this compound, it’s challenging to provide detailed information on these aspects.

I hope this information is helpful, and I encourage you to reach out if you have any more questions!

Scientific Research Applications

Green Synthesis Approaches

A green, mild, and facile route for synthesizing pyrido[1,2‐a]quinazoline‐1,6‐dione derivatives showcases the commitment to environmentally friendly chemical processes. The use of iodine as a catalyst in ionic liquid facilitates the synthesis of these derivatives from 2-aminobenzamides and 6-chlorohexan-2-one, yielding good to high results (Lianghua Lu et al., 2014). This approach not only emphasizes the efficiency of the process but also its alignment with sustainable chemistry principles.

Carbon Dioxide Utilization

The synthesis of quinazoline-2,4(1H,3H)-diones using carbon dioxide and a catalytic amount of base (DBU or DBN) under solvent-free conditions highlights a novel reaction system aimed at sustainable chemistry. This method successfully synthesizes key intermediates for drugs like Prazosin, Bunazosin, and Doxazosin with excellent yields, demonstrating the potential of carbon dioxide as a reagent in pharmaceutical synthesis (T. Mizuno et al., 2007).

Ionic Liquid as a Homogeneous Recyclable Catalyst

The use of 1-butyl-3-methyl imidazolium hydroxide ([Bmim]OH) as a basic ionic liquid catalyst for synthesizing quinazoline-2,4(1H,3H)-diones from carbon dioxide and 2-aminobenzonitriles is a green protocol that illustrates the effectiveness of solvent-free conditions. This method not only supports the synthesis of aromatic aminobenzonitriles but also allows for the recovery and reuse of the ionic liquid, emphasizing the principles of green chemistry and sustainability (Y. Patil et al., 2009).

Chemical Fixation of CO2

The fixation of CO2 into 2-aminobenzonitriles as a strategy for synthesizing quinazoline-2,4(1H,3H)-dione derivatives offers an innovative approach to utilizing carbon dioxide. This method aligns with green and sustainable chemistry perspectives by turning CO2 from a waste product into a valuable resource for the pharmaceutical industry, highlighting the importance of developing environmentally friendly synthesis methods (E. Vessally et al., 2017).

Vibrational Spectroscopic Studies

The preparation of 6-methyl-1-({[(2E)-2-methyl-3-phenyl-prop-2-en-1-yl]oxy}methyl)-1,2,3,4-tetra-hydroquinazoline-2,4-dione through silylated 6-methylquinazoline-2,4-dione demonstrates the intricate processes involved in synthesizing potential chemotherapeutic agents. Vibrational spectroscopic (FT-IR and FT-Raman) studies provide deep insights into the molecular structure and properties, illustrating the critical role of analytical techniques in drug development (S. Sebastian et al., 2015).

properties

IUPAC Name |

1-[[2-(4-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl]-3-(oxolan-2-ylmethyl)quinazoline-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H22ClN3O4/c1-15-20(26-22(32-15)16-8-10-17(25)11-9-16)14-27-21-7-3-2-6-19(21)23(29)28(24(27)30)13-18-5-4-12-31-18/h2-3,6-11,18H,4-5,12-14H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSNOMAOYESEFBJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(O1)C2=CC=C(C=C2)Cl)CN3C4=CC=CC=C4C(=O)N(C3=O)CC5CCCO5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H22ClN3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

451.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-((2-(4-chlorophenyl)-5-methyloxazol-4-yl)methyl)-3-((tetrahydrofuran-2-yl)methyl)quinazoline-2,4(1H,3H)-dione | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide](/img/structure/B2570315.png)

![methyl (2Z)-3-[(3,4-difluorophenyl)amino]-2-[(2,4-dimethylphenyl)sulfonyl]acrylate](/img/structure/B2570316.png)

![1-(3-Methoxyphenyl)-7-methyl-2-(2-morpholinoethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2570317.png)

![4-[3-(Pyridin-4-yloxymethyl)piperidine-1-carbonyl]benzonitrile](/img/structure/B2570320.png)

![4-[2-[(4-chlorophenyl)methylsulfanyl]-4,5-dihydroimidazole-1-carbonyl]-N,N-diethylbenzenesulfonamide](/img/structure/B2570321.png)

![3-Chloro-4-[(1-cyclobutylaziridin-2-yl)methoxy]-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2570327.png)

![1-(3-{5H,6H,7H,8H-imidazo[1,5-a]pyridin-3-yl}piperidin-1-yl)prop-2-en-1-one](/img/structure/B2570328.png)

![2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)pyrrolidin-3-yl]benzoic acid](/img/structure/B2570331.png)

![N-(6-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide](/img/structure/B2570332.png)